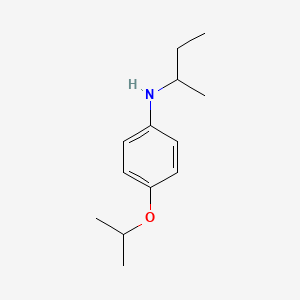![molecular formula C10H8INO3 B12127758 (2E)-4-[(3-iodophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B12127758.png)
(2E)-4-[(3-iodophenyl)amino]-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-4-[(3-iodophenyl)amino]-4-oxobut-2-enoic acid is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, an amino group, and a but-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-[(3-iodophenyl)amino]-4-oxobut-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-iodoaniline and maleic anhydride.
Reaction Conditions: The reaction is carried out in a suitable solvent such as acetic acid or ethanol, under reflux conditions.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Catalysts: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Safety Measures: Implementation of safety protocols to handle hazardous reagents like iodine compounds.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-4-[(3-iodophenyl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E)-4-[(3-iodophenyl)amino]-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it useful in studying biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
Wirkmechanismus
The mechanism by which (2E)-4-[(3-iodophenyl)amino]-4-oxobut-2-enoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the amino group play crucial roles in binding to these targets, influencing biological pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-3-(2-iodophenyl)prop-2-enoic acid
- (2E)-4-[(4-iodophenyl)amino]-4-oxobut-2-enoic acid
- (2E)-4-[(2-iodophenyl)amino]-4-oxobut-2-enoic acid
Uniqueness
(2E)-4-[(3-iodophenyl)amino]-4-oxobut-2-enoic acid is unique due to the position of the iodine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H8INO3 |
|---|---|
Molekulargewicht |
317.08 g/mol |
IUPAC-Name |
(E)-4-(3-iodoanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H8INO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-6H,(H,12,13)(H,14,15)/b5-4+ |
InChI-Schlüssel |
IGUVMXTXEXBYJY-SNAWJCMRSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)I)NC(=O)/C=C/C(=O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)I)NC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12127676.png)
![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127683.png)
![1,3-Dimethyl-5-[(naphthalen-2-yl)oxy]-1H-pyrazole-4-carbaldehyde](/img/structure/B12127688.png)

![2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-(4-methoxy-phenyl)-ethanone](/img/structure/B12127696.png)



![4-(benzyloxy)-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12127737.png)
![4-acetyl-N-[(2H-1,3-benzodioxol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B12127738.png)
![2-(5-{[4-(Methoxycarbonyl)phenyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-y l)acetic acid](/img/structure/B12127743.png)

![(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12127755.png)

